molecular formula C11H9ClN2O3 B1499236 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole CAS No. 907200-67-3

4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole

Cat. No. B1499236
CAS RN: 907200-67-3
M. Wt: 252.65 g/mol
InChI Key: HNRFLLNBOLECJN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole, otherwise known as CMP-NPM, is a synthetic organic compound that has been used in various scientific research applications. It is an important intermediate in the synthesis of various other compounds. CMP-NPM is a relatively stable compound and has been used in a variety of applications due to its unique properties.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Extended Oxazoles : 2-(Halomethyl)-4,5-diphenyloxazoles, including chloromethyl analogues, are used for synthetic elaboration at the 2-position. They are employed to prepare a range of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).

Biotransformation

  • Bacterial Biotransformation : Bacillus sp. strain MW-1 can decolorize and detoxify 4-chloro-2-nitrophenol (4C2NP), transforming it into metabolites including 5-chloro-2-methylbenzoxazole (Arora & Jain, 2012).

Corrosion Inhibition

  • Corrosion Protection of Mild Steel : 4H-1,2,4-triazole derivatives are used for the corrosion and dissolution protection of mild steel in hydrochloric acid solution. The efficiency of these additives varies based on their molecular structure (Bentiss et al., 2007).

Topoisomerase II Inhibitors

  • Eukaryotic Topoisomerase II Inhibitors : Certain benzoxazole, benzimidazole, and benzothiazole derivatives, including 6-methyl-2-(2-nitrophenyl)benzoxazole, exhibit significant topoisomerase II inhibitory activity, which is crucial in cancer treatment research (Pınar et al., 2004).

Antimicrobial Activities

  • Antimicrobial Properties : New 1,2,4-triazole derivatives, including compounds related to 4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole, have been synthesized and shown to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Fluorescent Probes

  • Fluorescent Molecular Probes : Certain diphenyloxazoles with specific functional groups have been developed as fluorescent solvatochromic dyes, useful for studying biological events and processes (Diwu et al., 1997).

Antitumor Activities

  • Antitumor Activities : Triazolo[1,5-a]pyrimidines, synthesized via a protocol involving 3-amino-1,2,4-triazole, have shown potential antitumor activities by inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process in cancer cells (Safari et al., 2020).

properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-7-10(6-12)13-11(17-7)8-2-4-9(5-3-8)14(15)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRFLLNBOLECJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653271
Record name 4-(Chloromethyl)-5-methyl-2-(4-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(4-nitrophenyl)-5-methyloxazole

CAS RN

907200-67-3
Record name 4-(Chloromethyl)-5-methyl-2-(4-nitrophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907200-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-5-methyl-2-(4-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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